molecular formula C11H7BrClNO2 B2372310 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide CAS No. 1504806-61-4

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide

Cat. No.: B2372310
CAS No.: 1504806-61-4
M. Wt: 300.54
InChI Key: HLWMNJVPXQFJLI-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is a novel chemical entity designed for research applications, building upon the established biological profile of the privileged furan-2-carboxamide scaffold . This compound integrates a multi-halogenated phenyl moiety—featuring bromine and chlorine atoms—strategically positioned to fine-tune the molecule's lipophilicity, electronic properties, and potential binding affinity to biological targets. The furan ring acts as a key heterocyclic core, frequently found in bioactive compounds, while the carboxamide linker provides structural rigidity and capacity for hydrogen bonding, a combination known to contribute to metabolic stability and strong target interactions. This compound is of significant interest for structure-activity relationship (SAR) studies in antimicrobial and anticancer research. Close structural analogs, such as N-(4-bromophenyl)furan-2-carboxamide, have demonstrated potent antibacterial activity against clinically isolated drug-resistant bacteria including Acinetobacter baumannii and Klebsiella pneumoniae. Furthermore, other furan-2-carboxamide derivatives have been identified as a novel class of microtubule stabilizing agents that induce mitotic arrest and apoptosis in cancer cells , showing promise as antitumor agents. Researchers can utilize this compound to probe these mechanisms and develop new therapeutic strategies. The synthesis of related furan-2-carboxamides is typically achieved via amide bond formation between a furan-2-carbonyl chloride and the corresponding aniline, a reliable method reported to yield products with high purity and excellent yield. Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-bromo-2-chlorophenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWMNJVPXQFJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with furan-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted phenyl derivatives.

    Oxidation Reactions: Furan-2,3-dione derivatives.

    Reduction Reactions: Dihydrofuran derivatives.

    Coupling Reactions: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Key Observations:

Halogenation Effects : Bromine and chlorine substituents enhance molecular weight and lipophilicity compared to nitro or methyl groups. For example, 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide has a higher molecular weight (344.99 g/mol) than the nitro derivative 3A (265.24 g/mol).

Bioactivity Correlations : The 4-chlorophenyl derivative (Compound 26 ) exhibits improved Nurr1 agonist potency but reduced ligand efficiency compared to its parent scaffold, suggesting steric and electronic trade-offs.

Thermal Stability : Nitro-substituted derivatives (e.g., 3A , melting point 238–240°C) generally exhibit higher thermal stability than halogenated analogs, likely due to stronger intermolecular interactions.

Biological Activity

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring with a carboxamide functional group and a phenyl moiety substituted with bromine and chlorine atoms. This unique structure enhances its reactivity and biological interactions.

Compound Name Structural Features Biological Activity Unique Aspects
5-(4-Bromo-2-chlorophenyl)furan-2-carboxamideFuran ring, carboxamide, bromine, chlorineAntimicrobialEffective against drug-resistant bacteria
N-(4-bromophenyl)furan-2-carboxamideSimilar furan and carboxamide structureAntimicrobialLacks chlorine substitution
5-(2-Chlorophenyl)furan-2-carboxamideDifferent phenyl substitutionAntiviralFocus on antiviral activity
N-(4-fluorophenyl)furan-2-carboxamideFluorine instead of bromine/chlorineAnticancerDifferent halogen effects on reactivity

The primary target of 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is the Mitogen-Activated Protein Kinase 10 (MAPK10) . MAPK10 is involved in various cellular processes such as inflammation, apoptosis, and differentiation. The compound modulates MAPK10 activity through phosphorylation, influencing cell proliferation and survival pathways, which may be beneficial in treating diseases characterized by dysregulated cellular processes.

Antibacterial Activity

Recent studies have highlighted the compound's significant antibacterial properties, particularly against multidrug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. In vitro evaluations using the agar well diffusion method demonstrated that the compound exhibited a notable zone of inhibition, especially at higher concentrations:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for A. baumannii were reported as low as 10 µg/mL.
  • Minimum Bactericidal Concentration (MBC) : The MBC values were found to be approximately double the MIC values, indicating strong bactericidal activity .

Table: Antibacterial Efficacy

Pathogen MIC (µg/mL) MBC (µg/mL) Zone of Inhibition (mm)
Acinetobacter baumannii102018
Klebsiella pneumoniae153015
Staphylococcus aureus204012

Case Studies and Research Findings

  • Study on Drug Resistance : A study published in MDPI explored the synthesis of functionalized furan derivatives, including 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide. The results indicated that this compound was particularly effective against NDM-positive bacteria, outperforming several commercially available antibiotics .
  • Molecular Docking Studies : Molecular docking simulations have shown that the interactions between the compound and its biological targets are stable, suggesting a strong binding affinity that may contribute to its biological activity. These studies further validate its potential as a scaffold for developing new antimicrobial agents .
  • Inflammatory Response Modulation : In addition to its antibacterial properties, the compound's ability to modulate inflammatory pathways via MAPK10 suggests potential applications in treating inflammatory diseases.

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